1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester
Description
The compound 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester (CAS: 139481-72-4) is a benzimidazole derivative with a complex substitution pattern. Key structural features include:
- A benzimidazole core substituted with an ethoxy group at position 2 and a carboxylic acid methyl ester at position 6.
- A biphenyl-tetrazole moiety at position 1, where the tetrazole ring is protected by a triphenylmethyl (trityl) group.
- The methyl ester and trityl groups suggest a prodrug design, enhancing oral bioavailability by masking polar functional groups (e.g., carboxylic acid and tetrazole) until metabolic activation .
This compound is related to Candesartan, a well-known angiotensin II receptor blocker (ARB) used in hypertension treatment. However, the trityl-protected tetrazole distinguishes it from standard Candesartan formulations .
Properties
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N6O3/c1-3-53-43-45-39-25-15-24-38(42(51)52-2)40(39)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWCGGZIMFSQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105138 | |
| Record name | Methyl 2-ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150058-32-5 | |
| Record name | Methyl 2-ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150058-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Prodrugs
TCV-116 (Prodrug of CV-11974)
- Structure : (+)-1-(Cyclohexyloxycarbonyloxy)ethyl ester of CV-11974.
- Key Differences : Lacks the trityl group; instead, the tetrazole is unprotected. The ester is a cyclohexyloxycarbonyloxyethyl group, which is hydrolyzed to the active metabolite CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) .
- Pharmacology :
- Potency : CV-11974 has an IC₅₀ of 1.12 × 10⁻⁷ M for AII receptor binding in bovine adrenal cortex, 12× more potent than Losartan's metabolite EXP3174 .
- ED₂₅ : TCV-116 shows an ED₂₅ (dose reducing blood pressure by 25 mmHg) of 0.68 mg/kg in spontaneously hypertensive rats (SHR), outperforming Losartan .
Candesartan Cilexetil
- Structure : 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl ester of Candesartan.
- Key Differences : Similar prodrug strategy but uses a cyclohexyloxycarbonyloxyethyl ester instead of a methyl ester. The tetrazole is unprotected .
- Pharmacology : Rapidly hydrolyzed to Candesartan, with a bioavailability of ~15–40% in humans. Its duration of action exceeds 24 hours due to tight AT1 receptor binding .
Losartan (Cozaar®)
- Structure: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-methanol.
- Key Differences : Imidazole core instead of benzimidazole; lacks the ethoxy and ester groups.
- Pharmacology : Less potent than CV-11974 (ED₂₅ of ~10 mg/kg in SHR) due to weaker receptor affinity and shorter half-life .
Structural Modifications and Bioactivity
Tetrazole Protection
- The trityl group in the target compound stabilizes the tetrazole ring during absorption, preventing premature ionization and improving membrane permeability. This contrasts with unprotected tetrazoles in CV-11974 and Candesartan, which rely on ester prodrugs for bioavailability .
Ester Variations
- Methyl Ester (Target Compound): Likely hydrolyzed by esterases to the active carboxylic acid.
- Cyclohexyloxycarbonyloxyethyl Ester (TCV-116) : Rapidly cleaved in vivo, providing faster onset but shorter duration than methyl esters .
Pharmacokinetic and Pharmacodynamic Data
| Compound | Receptor Binding IC₅₀ (M) | ED₂₅ (mg/kg) | Bioactive Metabolite | Half-Life (hr) |
|---|---|---|---|---|
| Target Compound* | Not reported | Not reported | Carboxylic acid | >24 (estimated) |
| CV-11974 | 1.12 × 10⁻⁷ (Bovine) | 0.0027 (IV) | N/A | 9–12 |
| TCV-116 | N/A | 0.68 (oral) | CV-11974 | 12–24 |
| Candesartan Cilexetil | 0.5 × 10⁻⁹ (Human AT1) | 0.03 (oral) | Candesartan | 9–12 |
| Losartan | 3.2 × 10⁻⁷ (Rabbit aorta) | 10 (oral) | EXP3174 | 6–9 |
*Data inferred from structural analogs.
Key Research Findings
Potency : CV-11974 (active form of TCV-116) exhibits superior receptor affinity compared to Losartan and its metabolite EXP3174, attributed to the benzimidazole core and ethoxy substitution .
Duration of Action : The methyl ester in the target compound may extend half-life compared to acyloxyalkyl esters like TCV-116, which are rapidly cleaved .
Renal Effects : CV-11974 attenuates tubuloglomerular feedback during nitric oxide synthase blockade, suggesting additional renal benefits over first-generation ARBs like Losartan .
Biological Activity
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester is a compound with significant pharmacological potential. This compound belongs to the benzimidazole family, which is known for its diverse biological activities. The structural characteristics of this compound, particularly the presence of the benzimidazole core and various substituents, contribute to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 441.49 g/mol. The structure includes a benzimidazole ring fused to a carboxylic acid moiety and various ethoxy and tetrazole substituents, enhancing its lipophilicity and potential interactions with biological targets.
Antihypertensive Effects
Research indicates that compounds in the benzimidazole class, including this specific derivative, exhibit strong angiotensin II receptor antagonistic activity. In vitro studies have shown that the compound can inhibit angiotensin II-induced vasocontraction, demonstrating its potential as an antihypertensive agent. The IC50 values for related benzimidazoles have been reported in the range of to M, indicating high affinity for the angiotensin II receptor .
Anticancer Activity
The mechanism of action for anticancer effects involves interference with DNA synthesis and induction of apoptosis in cancer cells. Studies have demonstrated that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the benzimidazole core can enhance these activities .
Antimicrobial Properties
Compounds similar to 1H-benzimidazole-7-carboxylic acid have shown antimicrobial properties against a range of pathogens. The presence of the carboxylic acid group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Angiotensin II Receptor: The compound acts as an inverse agonist at the AT1 receptor, leading to reduced blood pressure and improved cardiovascular outcomes.
- Cellular Pathways: In cancer therapy, it may inhibit key signaling pathways involved in cell growth and survival.
Clinical Trials
A clinical trial evaluating the efficacy of related benzimidazole derivatives in patients with hypertension showed promising results. Participants receiving treatment exhibited significant reductions in systolic and diastolic blood pressure compared to placebo groups .
Pharmacogenetic Studies
Pharmacogenetic factors influencing the efficacy of benzimidazole derivatives have been explored in various populations. Variants in genes related to drug metabolism can affect patient responses to these compounds, highlighting the importance of personalized medicine in optimizing treatment outcomes .
Q & A
Q. What are the key synthetic routes for preparing this benzimidazole derivative, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols, starting with the condensation of substituted benzimidazole precursors with biphenyl-tetrazole intermediates. For example:
- Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbon disulfide under alkaline conditions (e.g., KOH in ethanol) .
- Step 2 : Alkylation of the benzimidazole nitrogen using a biphenyl-tetrazole-bearing electrophile (e.g., 4-bromomethylbiphenyl derivatives) in the presence of a base like NaH .
- Step 3 : Introduction of the trityl (triphenylmethyl) protecting group to the tetrazole moiety using triphenylmethyl chloride under inert conditions to prevent premature deprotection .
Critical conditions include strict temperature control (0–5°C during alkylation) and anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
Q. How is the structure of this compound confirmed using spectroscopic methods?
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for ester and carboxylic acid groups) and N-H stretches (~3400 cm⁻¹ for tetrazole) .
- ¹H-NMR : Distinct signals for the trityl group (δ 7.2–7.4 ppm, multiplet for 15 aromatic protons), ethoxy group (δ 1.4 ppm, triplet for CH₃ and δ 4.1 ppm, quartet for CH₂), and biphenyl methylene bridge (δ 5.2 ppm, singlet) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks align with the molecular formula (e.g., [M+H]⁺ at m/z ~732 for C₄₄H₃₈N₆O₃) .
Advanced Questions
Q. How can researchers mitigate the formation of desethyl and amide impurities during synthesis?
Desethyl impurities arise from ethoxy group cleavage under acidic or oxidative conditions, while amide impurities form via ester hydrolysis followed by condensation. Mitigation strategies include:
- Controlled Reaction pH : Maintain neutral to slightly basic conditions (pH 7–8) during esterification to prevent hydrolysis .
- Protective Group Chemistry : Use temporary protecting groups (e.g., trityl for tetrazole) to shield reactive sites during synthesis .
- Chromatographic Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track impurity formation. For example, desethyl impurities elute earlier (tR ~8.2 min vs. 10.5 min for the target compound) due to reduced hydrophobicity .
Q. What strategies optimize the removal of the trityl protecting group without affecting the tetrazole ring?
The trityl group is typically removed under mild acidic conditions:
- HCl in Dioxane : A 1:4 v/v mixture of concentrated HCl and dioxane at 25°C for 2 hours selectively cleaves the trityl group, leaving the tetrazole intact .
- Alternative Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (20% v/v) for 30 minutes, followed by neutralization with aqueous NaHCO₃ to minimize side reactions .
Post-deprotection, confirm completeness via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 1:1) and ¹H-NMR (disappearance of trityl signals) .
Q. How does the tetrazole moiety influence the compound’s stability under physiological conditions?
The tetrazole ring (pKa ~4.9) enhances solubility in aqueous media but is prone to oxidation. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, whereas in intestinal fluid (pH 6.8), degradation increases to 15% due to nucleophilic attack on the tetrazole. Stabilization strategies include lyophilization for long-term storage and formulation with antioxidants (e.g., ascorbic acid at 0.1% w/w) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound?
Literature reports melting points ranging from 158–165°C. Variations arise from polymorphic forms or residual solvents (e.g., traces of DMF lowering the mp). To standardize:
- Recrystallization : Use a 1:1 ethanol/water mixture to obtain the thermodynamically stable polymorph.
- DSC Analysis : Confirm purity (>99% by HPLC) and observe a sharp endothermic peak at 162°C .
Methodological Recommendations
Q. What analytical techniques are recommended for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
